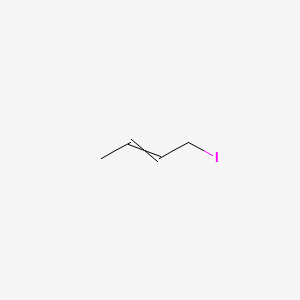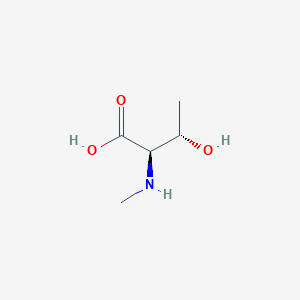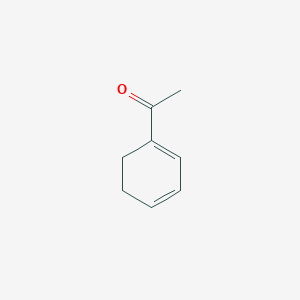
1-iodobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodobut-2-ene is an organic compound with the molecular formula C₄H₇I It is a halogenated alkene, specifically an iodinated derivative of butene
Preparation Methods
1-Iodobut-2-ene can be synthesized through several methods. One common synthetic route involves the halogenation of butene. For instance, the reaction of 2-butene with iodine in the presence of a catalyst can yield this compound. Another method involves the use of 1-bromo-2-butene, which can be converted to this compound through a halogen exchange reaction using sodium iodide in acetone .
Industrial production methods for this compound are less commonly documented, but they typically involve similar halogenation or halogen exchange reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Iodobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in reactions with sodium azide to form azido derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions, such as hydrohalogenation, where hydrogen halides add across the double bond.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form butadiene.
Common reagents used in these reactions include sodium azide for substitution, hydrogen halides for addition, and strong bases like potassium tert-butoxide for elimination. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodobut-2-ene is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Researchers use this compound in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is employed in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-iodobut-2-ene exerts its effects in chemical reactions typically involves the reactivity of the iodine atom and the double bond. The iodine atom is a good leaving group, making the compound reactive in substitution and elimination reactions. The double bond allows for addition reactions, where reagents add across the bond to form new products.
Comparison with Similar Compounds
1-Iodobut-2-ene can be compared to other halogenated butenes, such as 1-bromobut-2-ene and 1-chlorobut-2-ene. While all these compounds share similar reactivity patterns due to the presence of a halogen and a double bond, the iodine derivative is generally more reactive in substitution reactions due to the weaker carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds .
Similar compounds include:
- 1-Bromobut-2-ene
- 1-Chlorobut-2-ene
- 2-Iodobut-2-ene
Each of these compounds has unique properties and reactivity, making them useful in different contexts within organic synthesis and industrial applications.
Properties
Molecular Formula |
C4H7I |
|---|---|
Molecular Weight |
182.00 g/mol |
IUPAC Name |
1-iodobut-2-ene |
InChI |
InChI=1S/C4H7I/c1-2-3-4-5/h2-3H,4H2,1H3 |
InChI Key |
LOPHPAWGOMDGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11745713.png)
![2-[3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11745725.png)
![3-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11745740.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11745741.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11745743.png)

![1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate](/img/structure/B11745752.png)
![[1-(4-Hydroxy-6-methyl-2-oxo-pyran-3-yl)ethylideneamino]thiourea](/img/structure/B11745754.png)
![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11745762.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11745763.png)

![(3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745779.png)


